Sigma-2 vs. Sigma-1 Receptor Subtype Selectivity: A 9.3-Fold Preference in Binding Affinity
N-(2-Methoxybenzyl)-2-propen-1-amine (free base, CAS 243462-39-7) exhibits a binding affinity (Ki) of 90 nM for the sigma-2 (σ2) receptor and 841 nM for the sigma-1 (σ1) receptor, yielding an approximately 9.3-fold selectivity for σ2 over σ1 [1]. This contrasts with the broader class of unsubstituted N-benzyl-2-propen-1-amine derivatives, which in SAR studies typically exhibit nanomolar σ1 affinity with significantly lower or negligible selectivity for σ2 [2]. While a direct head-to-head Ki comparison with the des-methoxy analog (N-benzyl-2-propen-1-amine) in the same assay is not available in the public domain, the class-level SAR indicates that the 2-methoxy substituent is a critical determinant for shifting selectivity toward σ2 [2].
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | σ2 Ki = 90 nM; σ1 Ki = 841 nM |
| Comparator Or Baseline | Unsubstituted N-benzyl-2-propen-1-amine analogs: typically σ1-preferring (nanomolar σ1 affinity) with lower σ2 affinity based on class SAR [2]; exact Ki for des-methoxy analog not publicly available |
| Quantified Difference | σ2/σ1 selectivity ratio ≈ 9.3-fold for the target compound; class-level difference: σ1-preferring vs. σ2-preferring |
| Conditions | σ2 Ki: Binding affinity to sigma-2 receptor/TMEM97 in rat PC12 cells assessed as inhibition constant [1]; σ1 Ki: Displacement of [3H](+)-pentazocine from sigma-1 receptor in guinea pig brain membrane preparation [1] |
Why This Matters
Sigma-2 receptor selectivity is a critical selection criterion in oncology and neuroscience research where σ2-specific pharmacological effects (e.g., tumor cell proliferation inhibition, apoptosis induction) must be distinguished from σ1-mediated pathways, and this compound provides a defined σ2-preferring profile not achievable with unsubstituted N-benzyl analogs.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Affinity Data – Ki: 90 nM (sigma-2), Ki: 841 nM (sigma-1). https://www.bindingdb.org/ View Source
- [2] Collina S, Loddo G, Urbano M, et al. Design, synthesis, and SAR analysis of novel selective sigma1 ligands. Bioorg Med Chem. 2007;15(2):771-783. doi:10.1016/j.bmc.2006.10.048 View Source
